2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Description
Structural Hybridization of Benzothiazole and 1,2,4-Triazole Moieties
Connectivity Patterns and Three-Dimensional Architecture
The molecule features a 1,3-benzothiazole unit connected via a sulfanylmethyl (-SCH2-) bridge to the 5-position of a 4-phenyl-substituted 1,2,4-triazole ring. A second sulfanyl group at the triazole’s 3-position links to an acetic acid moiety, forming the complete structure. This arrangement creates a conjugated system with extended π-orbital overlap, as evidenced by analogous compounds such as methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS), where similar connectivity enhances electronic delocalization.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole core | Planar aromatic system with sulfur and nitrogen atoms enabling π-stacking. |
| 1,2,4-Triazole ring | Non-aromatic triazole with nitrogen atoms facilitating hydrogen bonding. |
| Sulfur bridges | Two thioether (-S-) linkages enhancing conformational flexibility. |
| Acetic acid terminus | Carboxylic acid group introducing hydrophilicity and ionic interactions. |
The sulfanylmethyl bridge between the benzothiazole and triazole allows rotational freedom, enabling adaptive binding to biological targets. This flexibility is critical in compounds like N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, where analogous bridges optimize target engagement.
Electronic Effects and Reactivity Modulation
The benzothiazole unit acts as an electron-withdrawing group due to its aromatic heterocyclic nature, while the phenyl substituent on the triazole provides electron-donating effects. This electronic asymmetry polarizes the molecule, as observed in related derivatives such as bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes, where substituents fine-tune redox properties. The acetic acid group further modulates solubility and ionization potential, with a pKa ≈ 4.7 enabling pH-dependent charge states.
Sulfur atoms in the thioether linkages contribute lone pairs for metal coordination, a feature exploited in mercury(II) complexes of triazole-thioacetate derivatives. Spectroscopic studies of similar compounds reveal bathochromic shifts in UV-Vis spectra (λmax ≈ 270–290 nm), indicative of extended conjugation.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-16(24)11-25-17-21-20-15(22(17)12-6-2-1-3-7-12)10-26-18-19-13-8-4-5-9-14(13)27-18/h1-9H,10-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGIPUHEMMTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity. This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways , which are involved in the regulation of neuronal excitability and synaptic transmission. The downstream effects of these pathways include the reduction of neuronal excitability and the suppression of seizure activity.
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that determine its effectiveness as a therapeutic agent.
Result of Action
The most active compound of the series, 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed significant anticonvulsant activity. It demonstrated 75% protection at 1.0 hour and 50% protection at 0.5 hour at a dose of 100 mg/kg in mice. This suggests that the compound’s action results in a significant reduction in seizure activity.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anticonvulsant activity. They have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anticonvulsant activity, suggesting that they may influence neuronal cell function.
Biological Activity
The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid (CAS No. 722490-57-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including analgesic properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.52 g/mol. The structure features a triazole ring, a benzothiazole moiety, and sulfanyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.52 g/mol |
| CAS Number | 722490-57-5 |
Analgesic Activity
Research indicates that derivatives of triazole compounds exhibit significant analgesic properties. A study focusing on similar triazole derivatives demonstrated their effectiveness in reducing pain through various pharmacological tests such as the writhing test and hot plate test. These tests measure the compounds' ability to inhibit pain responses in animal models.
Case Study:
In a comparative study of various triazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant analgesic effects. The most effective compound was noted to reduce pain response by approximately 60% compared to control groups .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines in cell cultures. The mechanism is believed to involve the modulation of signaling pathways related to inflammation.
Research Findings:
A study reported that triazole derivatives could reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
The mechanisms underlying the biological activity of this compound may include:
- Inhibition of Cyclooxygenase (COX) Enzymes: Similar compounds have been shown to inhibit COX enzymes involved in prostaglandin synthesis, which is crucial for inflammation and pain signaling.
- Calcium Channel Modulation: Molecular docking studies suggest that the compound may interact with TRPA1 and TRPV1 calcium channels, which are implicated in pain sensation .
Toxicity Studies
Acute toxicity assessments conducted on related compounds indicated low toxicity profiles. For instance, compounds were classified under Category 5 (LD50 > 2000 mg/kg), suggesting they are relatively safe at therapeutic doses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity
- Antiviral Potential: The target compound’s benzothiazole-thioether group shares structural similarities with piroxicam analogs reported to inhibit HIV integrase (EC₅₀: 20–25 µM) . However, direct antiviral data for the target compound are unavailable.
- Antimicrobial Activity : Triazole derivatives with sulfur-containing groups (e.g., sulfanylacetic acid) exhibit broad-spectrum activity against fungi and bacteria . The benzothiazole moiety may enhance potency against resistant strains .
- Solubility and Bioavailability : Compounds like the target molecule and its dimethylsulfamoyl analogue () have polar groups that improve water solubility, whereas phenyl- or butyl-substituted derivatives () are more lipophilic .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
